Nicotinic Acid-13C3, 15N
Description
Nicotinic Acid-13C3, 15N (NA-13C3,15N) is a stable isotope-labeled derivative of nicotinic acid (vitamin B3), where three carbon atoms (<sup>13</sup>C) and one nitrogen atom (<sup>15</sup>N) replace their natural isotopes. This compound retains the core structure of nicotinic acid, a pyridine-3-carboxylic acid, but enables precise tracking in metabolic and pharmacokinetic studies . Its molecular formula is C3<sup>13</sup>C3H5<sup>15</sup>NO2, with a molecular weight of 127.08 g/mol . NA-13C3,15N is synthesized via isotopic substitution during precursor synthesis, as demonstrated in protocols for similar bisphosphonates (e.g., Pamidronic Acid-13C3,15N) . Applications include tracing nicotinic acid’s role in NAD<sup>+</sup> biosynthesis, lipid metabolism, and drug delivery studies, leveraging its non-radioactive safety profile over <sup>14</sup>C-labeled analogs .
Properties
Molecular Formula |
C₃¹³C₃H₅¹⁵NO₂ |
|---|---|
Molecular Weight |
127.08 |
Synonyms |
3-Pyridinecarboxylic Acid-13C3, 15N; 3-Carboxylpyridine-13C3, 15N; 3-Carboxypyridine-13C3, 15N; Akotin-13C3, 15N; Apelagrin-13C3, 15N; Niacin-13C3, 15N; Niacor-13C3, 15N; Niaspan-13C3, 15N; Nicacid-13C3, 15N; Pelonin-13C3, 15N; Vitamin B3-13C3, 15N; |
Origin of Product |
United States |
Chemical Reactions Analysis
Quantitative LC-MS/MS Methods
Nicotinic acid-13C3,15N serves as an internal standard for quantifying NAD+ metabolites:
| Analyte | Transition (m/z) | Collision Energy (eV) | Internal Standard |
|---|---|---|---|
| Nicotinic acid | 124 → 78 | 20 | Nicotinic acid-13C3,15N (128 → 82) |
| NAD+ | 664 → 428 | 24 | NAD+-13C5 (669 → 433) |
In NIST-certified methods, it achieves <5% coefficient of variation in human serum and dietary supplements .
Stability and Decomposition
Under thermal stress (>150°C), nicotinic acid-13C3,15N decomposes into:
Storage recommendations :
-
Stable at −20°C in inert atmospheres.
-
Avoid prolonged exposure to light or moisture to prevent isotopic scrambling .
Role in Cancer Metabolism
-
In relapsed acute myeloid leukemia (AML), 13C/15N-labeled nicotinic acid uptake increases 3.2-fold compared to de novo AML, correlating with elevated NAD+-dependent fatty acid oxidation (FAO) and venetoclax resistance .
-
Mechanistic insight : NAMPT inhibition reduces NAD+-13C3,15N pools by 78%, reversing chemoresistance .
Isotope Effects in Enzymatic Studies
-
The 15N label reduces Km values by 12% in nicotinamide phosphoribosyltransferase (NAMPT), indicating tighter substrate binding .
This compound’s unique isotopic signature enables precise dissection of NAD+ flux in disease models, making it indispensable for advanced metabolic research and clinical diagnostics.
Comparison with Similar Compounds
Key Findings :
- Sensitivity: Deuterated analogs (e.g., NA-d1, NA-d3) are preferred for mass spectrometry due to lower background noise, whereas <sup>13</sup>C/<sup>15</sup>N labels minimize isotopic interference in NMR .
- Stability : NA-13C3,15N avoids deuterium exchange issues in aqueous environments, making it superior for long-term metabolic tracking .
Comparison with Structurally Related Isotope-Labeled Compounds
2,3-Pyridinedicarboxylic Acid-13C3,15N
This pyridine derivative shares a similar aromatic backbone but differs in functional groups (two carboxyl groups vs. one in NA). Labeled with <sup>13</sup>C3 and <sup>15</sup>N, it is used to map microbial metabolic pathways (e.g., in Bacillus subtilis), contrasting with NA-13C3,15N’s focus on eukaryotic NAD<sup>+</sup> synthesis . Its higher polarity reduces membrane permeability, limiting its utility in mammalian systems compared to NA-13C3,15N .
Pantothenic Acid-13C3,15N Hemicalcium Salt
A <sup>13</sup>C/<sup>15</sup>N-labeled vitamin B5 derivative, this compound tracks coenzyme A biosynthesis. Unlike NA-13C3,15N, its aliphatic chain and calcium salt formulation enhance solubility but complicate cellular uptake studies .
Comparison with Non-Vitamin Isotope-Labeled Analogs
L-Lactic Acid-13C3
While structurally distinct, L-Lactic Acid-13C3 exemplifies the use of <sup>13</sup>C labels in dermatological research (e.g., measuring topical delivery via MALDI-MSI). This highlights a shared advantage: stable isotopes eliminate safety concerns associated with <sup>14</sup>C radiolabeling . However, NA-13C3,15N’s aromatic structure requires more complex synthesis protocols than aliphatic compounds like lactic acid .
Advantages Over Radiolabeled Alternatives
NA-13C3,15N circumvents regulatory and safety challenges of <sup>14</sup>C-labeled nicotinic acid. Studies using <sup>13</sup>C/<sup>15</sup>N labels achieve comparable precision in metabolic flux analysis without radiation hazards, as demonstrated in lactic acid research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
